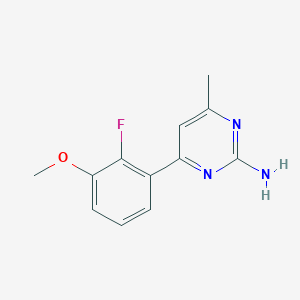
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine
説明
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine, also known as FMMA, is a small molecule that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine is not fully understood. However, it has been reported to inhibit the activity of various kinases by binding to their ATP-binding sites. This binding leads to the inhibition of kinase activity and subsequent downstream signaling pathways. 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine could have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it useful for in vitro and in vivo studies. It is also stable and can be synthesized in good yields and purity. However, 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine also has limitations. It has been reported to exhibit off-target effects, which could complicate the interpretation of experimental results. In addition, its mechanism of action is not fully understood, which could limit its potential applications.
将来の方向性
There are several future directions for research on 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and potent inhibitors of these targets. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of analogs of 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine with improved pharmacological properties could lead to the development of more effective therapeutic agents.
科学的研究の応用
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has been found to have potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various kinases, including FGFR1, FLT3, and CSF1R. These kinases are known to be involved in various diseases, including cancer. 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine could be developed as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-6-9(16-12(14)15-7)8-4-3-5-10(17-2)11(8)13/h3-6H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQFAIDDFWROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C(=CC=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B4288651.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-N'-cyclopentylsuccinamide](/img/structure/B4288661.png)
![2-(1-{1-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4288674.png)

![6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4288677.png)
![N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4288679.png)
![2-methyl-6-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B4288689.png)
![3-{2-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4288690.png)
![2-methyl-5-{4-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4288697.png)
![N-(5-fluoro-2-methylphenyl)-2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)acetamide](/img/structure/B4288704.png)
![{[4-(2-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4288711.png)
![methyl (2S,4R)-1-methyl-4-({[4-(trifluoromethyl)phenyl]sulfonyl}amino)pyrrolidine-2-carboxylate](/img/structure/B4288716.png)
![3-(1-methyl-2-pyrazin-2-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4288720.png)